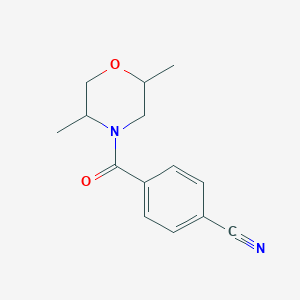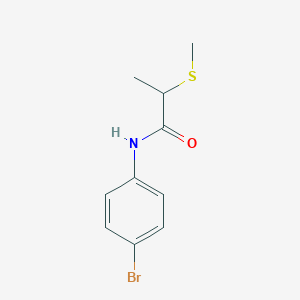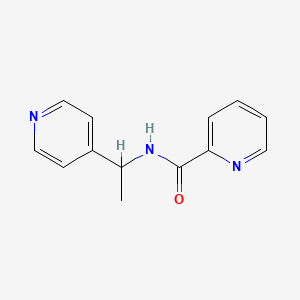
N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide, also known as 4PYR, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular formula of C14H14N2O. In
作用机制
The mechanism of action of N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide is not completely understood, but it has been suggested to act through various pathways. In a study by Chen et al. (2018), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to inhibit the expression of pro-inflammatory cytokines, suggesting its anti-inflammatory effects. In another study by Zhang et al. (2019), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to induce apoptosis in cancer cells through the activation of the mitochondrial pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide have been investigated in several scientific research studies. It has been found to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression. In a study by Liu et al. (2018), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to increase the expression of antioxidant enzymes, suggesting its potential as a treatment for oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for research on N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide and its potential side effects.
Conclusion:
N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide, or N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide, is a chemical compound that has potential therapeutic applications in various scientific research studies. Its high purity and diverse properties make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide involves the reaction of 4-bromo-1-butene with 2-acetylpyridine in the presence of a palladium catalyst. The resulting product is then treated with hydrazine hydrate to form the final compound, N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide. This synthesis method has been reported in several scientific literature sources and has been found to yield high purity of the compound.
科学研究应用
N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide has been found to have potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. In a study conducted by Zhao et al. (2017), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. In another study by Wang et al. (2018), N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide was found to have neuroprotective effects against ischemic stroke, indicating its potential as a treatment for neurological disorders.
属性
IUPAC Name |
N-(1-pyridin-4-ylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10(11-5-8-14-9-6-11)16-13(17)12-4-2-3-7-15-12/h2-10H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFQGRXGIRDQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


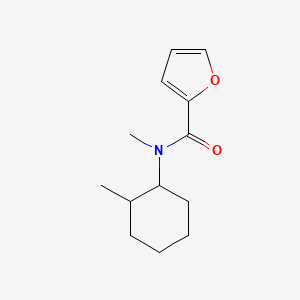
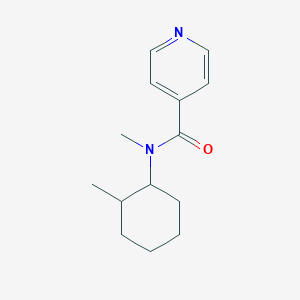
![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)



![(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone](/img/structure/B7495125.png)
![4-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B7495140.png)
![1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7495142.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495148.png)

